Codeine-d3

Catalog No.
S1538680
CAS No.
70420-71-2
M.F
C18H21NO3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Codeine-d3

CAS Number

70420-71-2

Product Name

Codeine-d3

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

Molecular Formula

C18H21NO3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3

InChI Key

OROGSEYTTFOCAN-SBGSAQJDSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O

Synonyms

Coducept-d3;Methylmorphine-d3;3-methyl Morphine;Modicept-d3;Morphine-d3 3-methyl ester

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O

The exact mass of the compound Codeine-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Codeine-d3 (CAS 70420-71-2) is a stable-labeled isotopologue of the opioid analgesic codeine, featuring three deuterium atoms incorporated at the N-methyl position (N-trideuteromethyl). In analytical and forensic toxicology, it serves as a gold-standard internal standard (IS) for the precise quantification of codeine in complex biological matrices (such as whole blood, urine, and oral fluids) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [1]. By providing an identical physicochemical profile to unlabeled codeine while maintaining a distinct mass-to-charge ratio, Codeine-d3 ensures optimal correction for sample preparation losses and matrix-induced ion suppression.

Substituting Codeine-d3 with generic in-class opioid internal standards (such as morphine-d3 or non-deuterated analogs like ethylmorphine) severely compromises quantitative accuracy in mass spectrometry [1]. Generic analogs possess different lipophilicity and partition coefficients, leading to divergent solid-phase extraction (SPE) recoveries. In LC-MS/MS, this lack of co-elution means the generic standard and the target analyte experience different zones of matrix-induced ion suppression or enhancement, resulting in uncorrected quantitative bias[2]. Furthermore, using higher-deuterated variants like Codeine-d6 can introduce chromatographic isotope effects in ultra-high-performance liquid chromatography (UHPLC), causing slight retention time shifts that similarly degrade matrix effect compensation compared to the optimized -d3 form.

Superior Matrix Effect Correction in LC-MS/MS Workflows

In LC-MS/MS analysis of biological fluids, matrix components co-eluting with the analyte cause significant ion suppression. Codeine-d3 perfectly co-elutes with unlabeled codeine, experiencing identical suppression. Studies demonstrate that using Codeine-d3 as an internal standard maintains quantitative bias below 10% and interassay variability within acceptable forensic limits (<10% at 300 ng/mL) [1]. In contrast, using non-deuterated structural analogs (e.g., ethylmorphine) that elute at different retention times fails to correct for transient matrix effects, potentially leading to >20% quantitative error [2].

Evidence DimensionQuantitative Bias (Matrix Effect Correction)
Target Compound DataBias <10% (identical matrix suppression)
Comparator Or BaselineNon-coeluting analogs e.g., ethylmorphine (Uncorrected bias often >20%)
Quantified Difference>2-fold improvement in quantitative accuracy in complex matrices
ConditionsElectrospray LC-MS/MS of urine/blood extracts following SPE

Accurate quantification in forensic and clinical toxicology requires an internal standard that perfectly mirrors the target analyte's ionization environment.

Minimized Chromatographic Isotope Effect Compared to Codeine-d6

The incorporation of heavy isotopes can alter the physicochemical properties of a molecule, leading to a chromatographic 'isotope effect' where the labeled standard elutes slightly earlier than the unlabeled target in reversed-phase LC. Codeine-d3, with only three deuterium atoms on the N-methyl group, exhibits a negligible retention time shift (ΔRT ≈ 0.00 min) relative to codeine [1]. Conversely, higher deuterated analogs like Codeine-d6 can display a more pronounced baseline shift in high-resolution UHPLC. This perfect co-elution ensures that Codeine-d3 and codeine are subjected to the exact same matrix ionization conditions.

Evidence DimensionChromatographic Retention Time Shift (ΔRT)
Target Compound DataΔRT ≈ 0.00 min relative to codeine
Comparator Or BaselineCodeine-d6 (Noticeable ΔRT shift in high-resolution UHPLC)
Quantified DifferenceCodeine-d3 provides tighter co-elution, eliminating differential matrix effects caused by isotope-induced chromatographic separation
ConditionsReversed-phase UHPLC-MS/MS

Procurement of the -d3 isotopologue prevents retention time drift that can compromise the accuracy of high-throughput clinical LC-MS/MS assays.

Optimal Mass Shift for Cross-Talk Prevention

For reliable selected reaction monitoring (SRM/MRM), the internal standard must have a sufficient mass difference from the target analyte to prevent interference from natural heavy isotopes (13C, 2H, 15N). Codeine-d3 provides a +3 Da mass shift (precursor m/z 303.1 vs. 300.1 for codeine), which completely bypasses the M+1 and M+2 natural isotopic envelope of codeine . This results in <0.1% isotopic cross-talk in the MS channels. Lower deuterated variants (e.g., -d1 or -d2) suffer from significant signal overlap, requiring complex mathematical corrections or reducing the lower limit of quantification (LLOQ) [1].

Evidence DimensionIsotopic Cross-Talk / Signal Overlap
Target Compound Data+3 Da shift (<0.1% overlap)
Comparator Or BaselineCodeine-d1 / Codeine-d2 (Significant M+1/M+2 overlap)
Quantified DifferenceComplete elimination of isotopic interference without the need for mathematical correction algorithms
ConditionsTriple quadrupole MS operating in positive electrospray ionization (ESI+) MRM mode

A +3 Da mass shift is the optimal balance for ensuring clean MS/MS transitions while minimizing the cost and isotope effects associated with higher deuteration.

Solid-Phase Extraction (SPE) Efficiency Alignment

In forensic toxicology, sample clean-up often utilizes mixed-mode polymeric strong cation exchange (e.g., Strata-X-C) or hydrophilic-lipophilic balance (HLB) cartridges. Codeine-d3 exactly matches the pKa and lipophilicity of codeine, yielding an identical extraction recovery profile (typically >85%) [1]. If a buyer were to substitute Morphine-d3 as a generic opiate internal standard, the lack of the 3-methoxy group alters the partition coefficient, leading to divergent absolute recoveries during the wash and elution steps. This discrepancy introduces systematic errors when calculating the final concentration of codeine [2].

Evidence DimensionSPE Absolute Recovery Matching
Target Compound Data1:1 recovery ratio with target codeine
Comparator Or BaselineMorphine-d3 (Divergent recovery due to structural differences)
Quantified DifferenceCodeine-d3 eliminates sample preparation bias, whereas structurally distinct opiate ISs can skew quantification due to differential extraction losses
ConditionsMixed-mode cation exchange SPE of biological matrices prior to LC-MS/MS

Using the exact isotopologue guarantees that any physical losses during multi-step sample preparation are perfectly normalized.

Forensic and Clinical Toxicology Screening

Ideal for high-throughput LC-MS/MS and GC-MS quantification of opiates in whole blood, urine, and oral fluids, where matrix effects are severe and require perfect co-eluting internal standards to maintain quantitative bias below 10% [1].

Pharmacokinetic and Metabolism Studies

Used as an internal standard to accurately track codeine and its metabolites (e.g., codeine-6-glucuronide) in plasma, ensuring that extraction losses during protein precipitation or SPE are perfectly normalized without introducing isotopic cross-talk[2].

Wastewater-Based Epidemiology

Employed in environmental monitoring of illicit drugs and pharmaceuticals in municipal wastewater, where the +3 Da mass shift prevents cross-talk while correcting for the highly variable and complex environmental matrix[3].

Certified Reference Material (CRM) Formulation

Procured by analytical standards manufacturers to formulate DEA-exempt, multi-component opiate calibration mixes for ISO 17025 accredited testing laboratories, leveraging its negligible retention time shift compared to higher deuterated analogs .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

302.17097377 g/mol

Monoisotopic Mass

302.17097377 g/mol

Heavy Atom Count

22

UNII

H2X46C93U8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
1.Codd, E.E.,Shank, R.P.,Schupsky, J.J., et al. Serotonin and norepinephrine uptake inhibiting activity of centrally acting analgesics: Structural determinants and role in antinociception. Journal of Pharmacology and Experimental Therapeutics 274(3), 1263

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